molecular formula C15H20N2O B14787790 4-Isopropyl-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole

4-Isopropyl-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole

Katalognummer: B14787790
Molekulargewicht: 244.33 g/mol
InChI-Schlüssel: CWAUSMWIOQYGEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Isopropyl-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that features both oxazole and tetrahydroquinoline moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with isopropyl ketone in the presence of an acid catalyst to form the tetrahydroquinoline intermediate. This intermediate is then reacted with an appropriate oxazole precursor under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Isopropyl-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the substituent but often involve the use of strong acids or bases as catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce various tetrahydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

4-Isopropyl-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-Isopropyl-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Isopropyl-2-(5,6,7,8-tetrahydroquinolin-2-yl)-oxazole
  • 4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole
  • 4-Isopropyl-2-(5,6,7,8-tetrahydroquinolin-2-yl)-thiazole

Uniqueness

4-Isopropyl-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole is unique due to its specific combination of oxazole and tetrahydroquinoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new drugs and materials.

Eigenschaften

Molekularformel

C15H20N2O

Molekulargewicht

244.33 g/mol

IUPAC-Name

4-propan-2-yl-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C15H20N2O/c1-10(2)14-9-18-15(17-14)13-8-7-11-5-3-4-6-12(11)16-13/h7-8,10,14H,3-6,9H2,1-2H3

InChI-Schlüssel

CWAUSMWIOQYGEZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1COC(=N1)C2=NC3=C(CCCC3)C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.